Methyl 4-bromothiophene-2-carboxylate
Overview
Description
Methyl 4-bromothiophene-2-carboxylate is an organic compound with the chemical formula C6H5BrO2S. It is a colorless to light yellow solid with a distinctive sulfurous odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various thiophene-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromothiophene-2-carboxylate can be synthesized through the bromination of thiophene-2-carboxylic acid followed by esterification. The typical synthetic route involves the reaction of thiophene-2-carboxylic acid with bromine in the presence of a catalyst to form 4-bromo-2-thiophenecarboxylic acid. This intermediate is then esterified using methanol and a strong acid such as sulfuric acid to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient bromination and esterification. The reaction conditions are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Major Products
Substitution: Products include various substituted thiophenes depending on the nucleophile used.
Oxidation: Products include thiophene sulfoxides and sulfones.
Reduction: The major product is 4-bromothiophene-2-methanol.
Scientific Research Applications
Methyl 4-bromothiophene-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-bromothiophene-2-carboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chlorothiophene-2-carboxylate
- Methyl 4-fluorothiophene-2-carboxylate
- Methyl 4-iodothiophene-2-carboxylate
Uniqueness
Methyl 4-bromothiophene-2-carboxylate is unique due to the presence of the bromine atom, which makes it highly reactive in substitution reactions.
Biological Activity
Methyl 4-bromothiophene-2-carboxylate (MBTCA) is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science. This article explores the biological activity of MBTCA, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C6H5BrO2S
- Molecular Weight : 221.07 g/mol
- CAS Number : 62224-16-2
The presence of the bromine atom in its structure enhances its reactivity, making it a versatile intermediate in various chemical reactions, including substitution reactions that are pivotal for synthesizing biologically active derivatives.
The biological activity of MBTCA is primarily attributed to its ability to interact with various molecular targets within biological systems. It may modulate enzyme activity or receptor interactions, leading to therapeutic effects. The specific mechanisms depend on the derivatives formed from MBTCA, which can exhibit diverse pharmacological properties.
1. Medicinal Chemistry
MBTCA serves as an intermediate in the synthesis of several biologically active molecules:
- Anticancer Activity : Research indicates that derivatives of MBTCA can exhibit significant anticancer properties. For example, compounds derived from MBTCA have been shown to induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest .
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against a variety of pathogens, suggesting potential applications in developing new antibiotics.
2. Agricultural Chemistry
MBTCA and its derivatives are explored for their potential as agrochemicals. Their ability to modulate plant growth or act as pesticides could provide environmentally friendly alternatives to traditional chemicals.
Table 1: Summary of Biological Activities of MBTCA Derivatives
Derivative | Biological Activity | IC50 Value (µM) | Cell Line Tested |
---|---|---|---|
Curcumin-quinolone hybrid | Anticancer (apoptosis induction) | 0.85 | SKOV3 |
Thiophene-based inhibitors | D-amino acid oxidase inhibition | 3.9 | HepG2 |
Alkoxy derivatives | Antimicrobial | Varies | Various |
Case Study: Anticancer Activity
A study focused on the anticancer properties of a series of compounds derived from MBTCA found that certain derivatives induced significant cytotoxic effects in various cancer cell lines. The mode of action was linked to apoptosis induction and disruption of microtubule dynamics, similar to established chemotherapeutics .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of MBTCA derivatives reveals that modifications at specific positions on the thiophene ring can significantly influence biological activity. For instance, substituents at the 4-position enhance reactivity and bioactivity compared to other halogenated thiophenes .
Properties
IUPAC Name |
methyl 4-bromothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZXLAIWCQLSAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508922 | |
Record name | Methyl 4-bromothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70508922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62224-16-2 | |
Record name | Methyl 4-bromothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70508922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methyl 4-bromothiophene-2-carboxylate in the synthesis of thieno[3',2':4,5]thieno[2,3-c]quinolones?
A1: this compound serves as a crucial starting material in the synthesis of thieno[3',2':4,5]thieno[2,3-c]quinolones []. The compound undergoes a Heck reaction to form substituted thienylacrylic acids. These acids are then used in a multistep synthesis to ultimately yield the target thieno[3',2':4,5]thieno[2,3-c]quinolones.
Q2: Were any structure-activity relationships observed for the synthesized thieno[3',2':4,5]thieno[2,3-c]quinolones derived from this compound?
A2: Yes, the research identified that the substituents on the thieno[3',2':4,5]thieno[2,3-c]quinolone scaffold significantly influenced its antitumor activity []. For example, compound 6b, possessing a 3-dimethylaminopropyl substituent on the quinolone nitrogen and a methoxycarbonyl substituent at position 9, displayed notable antitumor activity. Conversely, compound 7, also bearing the 3-dimethylaminopropyl substituent but with an anilido substituent at position 9, exhibited reduced antitumor activity compared to other synthesized compounds. This suggests that both the size and electronic properties of substituents at these positions play a crucial role in the compound's interaction with potential biological targets.
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